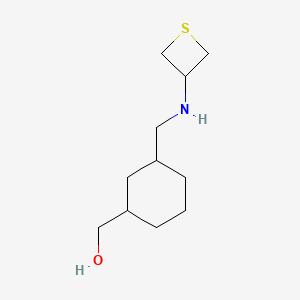
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is a complex organic compound that features a cyclohexyl ring, a thietan-3-ylamino group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol typically involves multiple steps:
Formation of the Thietan-3-ylamino Group: This can be achieved through the reaction of a thietan-3-ylamine with an appropriate alkylating agent.
Attachment to the Cyclohexyl Ring: The thietan-3-ylamino group is then attached to a cyclohexyl ring via a nucleophilic substitution reaction.
Introduction of the Methanol Moiety: Finally, the methanol group is introduced through a reduction reaction, often using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The thietan-3-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Various alcohol derivatives
Substitution Products: Compounds with different substituents on the cyclohexyl ring
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3-((Thietan-3-ylamino)methyl)cyclohexanol): Similar structure but with a hydroxyl group instead of a methanol moiety.
(3-((Thietan-3-ylamino)methyl)cyclohexanone): Contains a ketone group instead of a methanol moiety.
Uniqueness
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is unique due to the presence of both a thietan-3-ylamino group and a methanol moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H21NOS |
|---|---|
Molecular Weight |
215.36 g/mol |
IUPAC Name |
[3-[(thietan-3-ylamino)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C11H21NOS/c13-6-10-3-1-2-9(4-10)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChI Key |
GJRSUGBJVBJGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CO)CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















